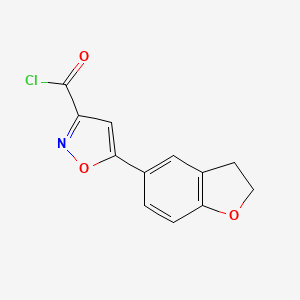

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride

Description

Properties

IUPAC Name |

5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-12(15)9-6-11(17-14-9)7-1-2-10-8(5-7)3-4-16-10/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKXNJNRGARUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=CC(=NO3)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2,3-dihydrobenzofuran derivatives under acidic conditions to form the oxazole ring. The subsequent introduction of the carbonyl chloride group can be achieved through chlorination reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable derivatives:

Mechanism : The electrophilic carbonyl carbon is attacked by the nucleophile, displacing chloride. Steric hindrance from the benzofuran and oxazole rings may influence reaction rates.

Hydrolysis

The acid chloride hydrolyzes to form a carboxylic acid under aqueous conditions:

Hydrolysis kinetics depend on pH, with faster rates in basic media due to increased nucleophilicity of water .

Condensation Reactions

The compound participates in condensation with amines to form amide-linked hybrids:

Example : Reaction with aniline derivatives yields biaryl amides, which are intermediates in pharmaceutical synthesis (e.g., kinase inhibitors).

| Substrate | Product Application | Key Reference |

|---|---|---|

| Primary amines | Anticancer lead compounds | |

| Amino alcohols | Polymeric materials |

Electrophilic Aromatic Substitution (EAS)

The benzofuran moiety undergoes EAS at electron-rich positions:

| Reaction | Reagents | Position | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-4 or C-7 of benzofuran | Moderate regioselectivity |

| Sulfonation | SO₃/H₂SO₄ | C-4 | Requires controlled temperature |

Note : The dihydrobenzofuran’s reduced aromaticity decreases reactivity compared to fully aromatic analogs .

Oxazole Ring Functionalization

The oxazole ring participates in cycloadditions and ring-opening reactions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Diels-Alder | With dienes at 100°C | Fused bicyclic adducts |

| Ring-Opening | Strong acids (e.g., H₂SO₄) | Linear amides |

Cycloadditions exploit the oxazole’s electron-deficient nature, enabling access to complex heterocycles .

Stability and Side Reactions

Scientific Research Applications

Medicinal Applications

The primary focus of research on 5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride has been its potential therapeutic uses:

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. The incorporation of the benzofuran moiety enhances the ability of the compound to interact with DNA and inhibit tumor growth. Studies have shown promising results in vitro against various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents.

Neuroprotective Effects

Heterocyclic compounds have been explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. The ability of this compound to inhibit acetylcholinesterase (AChE) makes it a candidate for further investigation as a therapeutic agent for cognitive disorders.

Antiviral Properties

Some studies suggest that compounds with similar structures exhibit antiviral activity against plant viruses such as the Tobacco Mosaic Virus (TMV). This opens up avenues for agricultural applications where such compounds can be utilized to protect crops from viral infections.

Synthetic Applications

Beyond medicinal uses, 5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride serves as a valuable intermediate in organic synthesis:

Building Block for Complex Molecules

The compound can be used as a building block in the synthesis of more complex heterocycles or pharmaceuticals. Its reactive carbonyl chloride group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.

Material Science

Research into polymers and materials has identified heterocycles as potential components in creating novel materials with unique properties. The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored various derivatives of oxazole compounds, including those containing the benzofuran moiety. The results indicated that specific modifications led to increased cytotoxicity against breast cancer cells (MCF-7), showcasing the potential of this compound in cancer therapy .

Case Study 2: Neuroprotective Studies

In a study focusing on neuroprotection, researchers synthesized several oxazole derivatives and evaluated their effects on AChE inhibition. The results demonstrated that compounds similar to 5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride showed significant inhibition rates, suggesting potential use in Alzheimer's treatment .

Mechanism of Action

The mechanism by which 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Reactivity and Stability

- Target Compound : The carbonyl chloride group renders it highly reactive toward nucleophiles (e.g., amines, alcohols), making it valuable for forming covalent bonds in synthesis. However, it is moisture-sensitive, requiring anhydrous handling .

- 5-APDB HCl : The primary amine forms stable hydrochloride salts, enhancing solubility for pharmacological use. Its reactivity focuses on amine-specific reactions (e.g., Schiff base formation) .

- Balanophonin: The acrylaldehyde group allows for conjugation via aldol reactions or reductive amination, but its stability may be compromised under oxidizing conditions .

Key Distinctions and Research Implications

- Functional Group Diversity: The target compound’s carbonyl chloride distinguishes it from amines (5-APDB) or aldehydes (Balanophonin), enabling unique reactivity in synthetic pathways.

- Pharmacological vs. Synthetic Utility : While 5-APDB is tailored for neuropharmacology, the target compound is more suited for chemical synthesis due to its electrophilic nature.

- Stability Considerations: Compared to the HCl salts (e.g., 5-APDB HCl) or Fmoc-protected amino acids, the target compound’s moisture sensitivity necessitates specialized storage and handling.

Biological Activity

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antibacterial, antifungal, and neuroprotective effects. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

The compound's molecular formula is , with a molecular weight of approximately 248.66 g/mol. Its structure includes a benzofuran moiety, an oxazole ring, and a carbonyl chloride functional group. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of oxazole derivatives, including 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride. The compound has shown promising results against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Candida albicans | 16.69 µM |

| Aspergillus niger | 56.74 µM |

These results indicate that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Neuroprotective Effects

The neuroprotective potential of compounds related to benzofuran has been highlighted in various studies. For instance, derivatives of 2,3-dihydro-1-benzofuran have been shown to inhibit lipid peroxidation and protect neuronal cells from oxidative stress . The mechanism involves scavenging free radicals and preventing cellular damage, which is crucial for conditions such as stroke and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives often correlates with their structural features. For instance:

- Oxazole Ring : The presence of the oxazole ring is essential for antibacterial activity.

- Benzofuran Moiety : Variations in the benzofuran structure can enhance lipid solubility and cellular uptake.

Research indicates that modifications to the substituents on the oxazole and benzofuran rings can significantly affect the potency and selectivity of these compounds against specific pathogens .

Case Studies

- Antibacterial Evaluation : A study evaluated several oxazole derivatives against common bacterial strains using standard protocols. The compound demonstrated significant inhibition zones compared to control antibiotics like ampicillin .

- Neuroprotection in Animal Models : In vivo studies using mice models showed that compounds with similar structures could reduce neurological deficits following induced ischemia, suggesting a protective effect on brain tissues .

Q & A

Q. Critical Parameters :

- Temperature control : Excess heat during phosgenation can lead to decomposition.

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes side reactions.

- Reagent stoichiometry : Excess SOCl₂ ensures complete conversion of the carboxylic acid intermediate.

Reference : Similar methodologies are adapted from oxadiazole and pyrazole-carboxamide syntheses .

How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structural integrity of 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl chloride?

Basic Research Question

- ¹H/¹³C NMR :

- Dihydrobenzofuran protons appear as doublets (δ 6.5–7.2 ppm), while oxazole protons resonate at δ 8.0–8.5 ppm.

- Carbonyl chloride carbon (C=O) shows a peak at ~170 ppm in ¹³C NMR.

- IR Spectroscopy :

- Strong absorbance at ~1770 cm⁻¹ (C=O stretch of acyl chloride).

- Peaks at 1600–1500 cm⁻¹ indicate aromatic C=C bonds.

- Mass Spectrometry (MS) :

- Molecular ion peak [M⁺] at m/z corresponding to the molecular formula C₁₂H₉ClNO₃ (calc. 250.05).

Basic Research Question

- Kinetic Studies : Monitor reaction progress with amines (e.g., benzylamine) using HPLC or TLC.

- Solvent Effects : Compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Temperature Dependence : Conduct reactions at 0°C, 25°C, and 50°C to evaluate activation energy.

Q. Example Protocol :

React 1 mmol of the compound with 1.2 mmol nucleophile (e.g., amine) in anhydrous DMF.

Quench aliquots at intervals (5, 10, 30 min) with ice-cold water.

Analyze by LC-MS to quantify unreacted starting material.

Reference : Reactivity analysis methods are adapted from acyl chloride studies .

How can computational chemistry (e.g., molecular docking) elucidate the interaction between derivatives of this compound and biological targets like topoisomerase I?

Advanced Research Question

Ligand Preparation : Generate 3D structures of derivatives using software like Schrödinger Maestro.

Protein Modeling : Retrieve topoisomerase I structure (PDB ID: 1SC7) and prepare for docking (remove water, add hydrogens).

Docking Simulations : Use AutoDock Vina to predict binding modes. Focus on:

- Hydrogen bonding with catalytic tyrosine (Tyr723).

- Hydrophobic interactions with the DNA-binding pocket.

Q. Key Metrics :

- Binding affinity (ΔG) : Lower values indicate stronger binding.

- RMSD : <2.0 Å suggests reliable pose prediction.

Reference : Molecular docking strategies are informed by oxadiazole derivative studies .

What experimental approaches are effective in resolving discrepancies in biological activity data observed across different derivatives?

Advanced Research Question

- Structure-Activity Relationship (SAR) Analysis :

- Synthesize analogs with variations in the dihydrobenzofuran substituents (e.g., electron-withdrawing vs. donating groups).

- Test against a panel of enzymes (e.g., kinases, proteases) to identify selectivity trends.

- Metabolic Stability Assays : Incubate derivatives with liver microsomes to correlate stability with activity.

Q. Case Study :

| Derivative | Substituent | IC₅₀ (Topo I) | Metabolic Half-life (h) |

|---|---|---|---|

| A | -OCH₃ | 2.1 µM | 1.8 |

| B | -NO₂ | 0.7 µM | 0.5 |

| Reference : Comparative analysis methods are derived from pyrazole-carboxamide research . |

How can reaction conditions be optimized to minimize side reactions during coupling with amine nucleophiles?

Advanced Research Question

- Additive Screening : Test bases (e.g., Et₃N, DMAP) to scavenge HCl and prevent protonation of the amine.

- Low-Temperature Reactions : Conduct couplings at –20°C to suppress hydrolysis of the acyl chloride.

- In Situ Monitoring : Use FT-IR to detect residual acyl chloride (1770 cm⁻¹ peak disappearance).

Q. Optimized Protocol :

Dissolve 1 mmol acyl chloride in dry THF at –20°C.

Add 1.5 mmol amine and 2 mmol Et₃N dropwise.

Stir for 2 h, then warm to 0°C for 1 h.

Yield Improvement : From 60% to 85% by reducing temperature and using DMAP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.